5-溴-N-(4-磺酰基苯基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

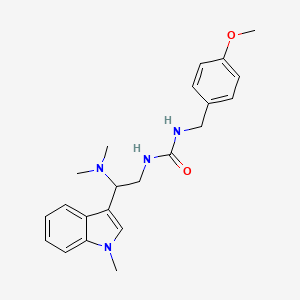

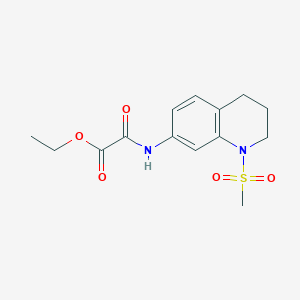

5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

科学研究应用

Organic Electronics and Optoelectronics

Thiophene derivatives play a pivotal role in organic electronics due to their excellent charge transport properties. The bromo-substituted thiophene can be utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Researchers explore its potential as a building block for semiconducting materials, enhancing device performance and stability .

Agrochemicals and Crop Protection

Functionalized thiophenes have applications in agrochemicals. The presence of the bromo group in this compound allows for further derivatization, potentially leading to novel pesticides or herbicides. Researchers investigate its efficacy in pest control, disease management, and crop yield improvement .

Pharmaceuticals and Medicinal Chemistry

Thiophene-based molecules often exhibit bioactivity. The 5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide could serve as a scaffold for drug development. Researchers explore its interactions with biological targets, such as enzymes or receptors, aiming to design new pharmaceutical agents. The sulfamoyl group may enhance water solubility and bioavailability .

Materials Science and Surface Modification

Thiophenes find applications in surface coatings, sensors, and functional materials. The bromo functionality in this compound allows for facile surface modification. Researchers investigate its use in corrosion-resistant coatings, chemical sensors, and molecular recognition systems. The presence of the sulfamoyl group may also impart specific binding properties .

Photocatalysis and Green Chemistry

Thiophenes can act as photocatalysts, facilitating chemical reactions under light irradiation. Researchers explore the potential of 5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide in photochemical transformations, such as C–C bond formation or oxidation reactions. Its unique substitution pattern may influence selectivity and efficiency .

Materials for Organic Semiconductors

The compound’s structure suggests it could serve as a precursor for organic semiconductors. Researchers investigate its polymerization or copolymerization to create conjugated materials with tailored electronic properties. These materials find applications in flexible displays, sensors, and energy storage devices .

属性

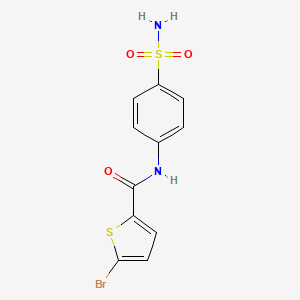

IUPAC Name |

5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3S2/c12-10-6-5-9(18-10)11(15)14-7-1-3-8(4-2-7)19(13,16)17/h1-6H,(H,14,15)(H2,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDNPPLLXNCBBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one](/img/structure/B2746889.png)

![6-(2-Methylpropyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2746892.png)

![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-fluorosulfonyloxybenzene](/img/structure/B2746893.png)

![N-(3,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2746896.png)

![ethyl 4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate](/img/structure/B2746897.png)

![4-methoxy-2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2746902.png)

![6-Oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B2746903.png)

![(5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2746907.png)

![4-N-[1-(Benzenesulfonyl)piperidin-4-yl]-4-N-cyclopropyl-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2746908.png)